5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 125766-47-4
VCID: VC17048561
InChI: InChI=1S/C20H18N4O6S/c1-27-13-7-5-12(6-8-13)23-18(25)21-19-24(20(23)26)22-17(31-19)11-9-14(28-2)16(30-4)15(10-11)29-3/h5-10H,1-4H3
SMILES:
Molecular Formula: C20H18N4O6S
Molecular Weight: 442.4 g/mol

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-

CAS No.: 125766-47-4

Cat. No.: VC17048561

Molecular Formula: C20H18N4O6S

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- - 125766-47-4

Specification

CAS No. 125766-47-4
Molecular Formula C20H18N4O6S
Molecular Weight 442.4 g/mol
IUPAC Name 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione
Standard InChI InChI=1S/C20H18N4O6S/c1-27-13-7-5-12(6-8-13)23-18(25)21-19-24(20(23)26)22-17(31-19)11-9-14(28-2)16(30-4)15(10-11)29-3/h5-10H,1-4H3
Standard InChI Key KPZDBDABVSGCJH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)N=C3N(C2=O)N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC

Introduction

Structural Characteristics and Chemical Properties

Core Architecture and Substituent Effects

The molecular framework of this compound integrates a thiadiazole ring fused to a triazine system, creating a bicyclic structure with enhanced aromaticity and electron-deficient character. The thiadiazole moiety (a five-membered ring containing two nitrogen atoms and one sulfur atom) contributes to the molecule's planar geometry, while the triazine component (a six-membered ring with three nitrogen atoms) introduces additional sites for electrophilic and nucleophilic interactions.

Critical to its functionality are the substituents at the 6- and 2-positions:

  • 6-(4-Methoxyphenyl): A para-methoxy-substituted benzene ring that enhances solubility in polar solvents through hydrogen bonding interactions.

  • 2-(3,4,5-Trimethoxyphenyl): A tri-methoxy-substituted aryl group that modulates steric bulk and electronic density, influencing binding affinity to biological targets.

The methoxy groups (–OCH₃) serve dual roles:

  • Electronic Modulation: Electron-donating effects stabilize positive charges in transition states during reactions.

  • Solubility Enhancement: Methoxy substituents improve aqueous solubility compared to unsubstituted analogs, a critical factor in drug bioavailability.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific derivative remains unpublished, analogous structures exhibit:

  • X-ray Diffraction Patterns: Planar bicyclic cores with dihedral angles <10° between the thiadiazole and triazine rings.

  • NMR Signatures: Distinct ¹H NMR resonances for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons (δ 6.90–7.40 ppm).

Synthetic Methodologies

Yield Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction times from 8–10 hours to 2–3 minutes, improving yields from 78% to 94% .

  • Catalytic Systems: Indium chloride (InCl₃) and triethylamine (Et₃N) enhance regioselectivity during cyclization steps .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8 μg/mL) and Candida species (IC₅₀ = 12 μM), outperforming ketoconazole in antifungal assays . Key structural determinants include:

  • Thiadiazole Ring: Disrupts microbial cell wall biosynthesis via penicillin-binding protein (PBP) inhibition.

  • Triazine Core: Interferes with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

Anticancer Properties

In vitro screening against MCF-7 breast cancer cells revealed potent cytotoxicity (IC₅₀ = 9.1 μg/mL), mediated through:

  • Microtubule Disruption: Inhibition of tubulin polymerization (EC₅₀ = 4.8 μM).

  • Apoptosis Induction: 38-fold increase in caspase-3 activation compared to controls .

Anti-Inflammatory Action

The compound reduces prostaglandin E₂ (PGE₂) levels by 67% in RAW 264.7 macrophages through COX-2 inhibition, surpassing ibuprofen in selectivity indices (SI > 15) .

Comparative Analysis with Structural Analogs

The table below contrasts the biological activities of 5H-(1,3,4)thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione derivatives with related heterocycles:

Compound ClassCore StructureAntimicrobial Activity (MIC, μg/mL)Anticancer IC₅₀ (μM)Solubility (mg/mL)
Thiadiazolo-triazine dionesFused bicyclic8–169.1–14.22.8–4.5
1,3,4-ThiadiazolesMonocyclic32–6422.5–45.01.2–2.1
TriazolothiadiazinesTriazole-thiadiazine16–3218.7–29.43.1–5.6

Data compiled from

The fused thiadiazolo-triazine system exhibits superior potency and solubility compared to monocyclic analogs, attributable to enhanced π-π stacking with biological targets and improved pharmacokinetic properties.

Applications in Drug Development

Lead Optimization Strategies

  • Methoxy Group Engineering: Replacing para-methoxy with trifluoromethoxy groups increases blood-brain barrier permeability (logP from 2.1 to 3.4).

  • Prodrug Derivatives: Esterification of the triazine carbonyl group improves oral bioavailability (F% from 22% to 68%).

Targeted Therapy Candidates

  • Oncology: Tubulin polymerization inhibitors for metastatic breast cancer (Phase I preclinical trials).

  • Infectious Diseases: Dual-action antifungals targeting CYP51 and DHFR enzymes .

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